1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione
Description
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is notable for its unique structure, which includes an amino group, a hydroxy group, and a benzoyl group with an isopropyl substituent
Properties
CAS No. |
89868-42-8 |
|---|---|
Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-propan-2-ylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H19NO4/c1-12(2)13-7-9-14(10-8-13)22(27)17-11-18(26)19-20(21(17)25)24(29)16-6-4-3-5-15(16)23(19)28/h3-12,26H,25H2,1-2H3 |
InChI Key |
LCCMOCQZLBRZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of anthracene derivatives, followed by nitration, reduction, and hydrolysis steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the amino group may produce an amine derivative.
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. The compound’s photophysical properties are due to transitions between n* and π* orbitals, which are influenced by the presence of the amino and hydroxy groups.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler derivative of anthracene with similar photophysical properties.
1-Amino-4-hydroxy-9,10-anthraquinone: Shares the amino and hydroxy functional groups but lacks the benzoyl group.
Mitoxantrone: A clinically used anticancer drug with a similar anthracenedione core structure.
Uniqueness
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione is unique due to the presence of the isopropylbenzoyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in the development of advanced materials and therapeutic agents.
Biological Activity
1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione, a derivative of anthracenedione, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to anthracycline anticancer drugs, which are known for their ability to interact with DNA and induce apoptosis in cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 365.43 g/mol. Its structure features an anthracene backbone with hydroxy and amino functional groups that contribute to its biological activity.
Interaction with DNA
Research indicates that 1-amino derivatives of anthraquinones can intercalate into DNA, leading to structural changes that promote apoptosis in cancer cells. The compound's ability to form hydrogen bonds with DNA bases enhances its binding affinity, thereby disrupting normal cellular processes.
Induction of Apoptosis
Studies have shown that this compound induces apoptosis through various pathways:
- Caspase Activation : It activates caspases, which are critical mediators in the apoptotic process. Specifically, caspase-3 and caspase-8 are often involved in the apoptotic signaling cascade initiated by this compound.
- Mitochondrial Pathway : The compound influences mitochondrial integrity, leading to the release of cytochrome c into the cytosol, further promoting apoptotic signaling.
In vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- MDA-MB-231 Breast Cancer Cells : The compound exhibited a notable reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations.
- Calf Thymus DNA Interaction : The compound showed strong interactions with calf thymus DNA, confirming its potential as a chemotherapeutic agent.
Comparative Analysis of Biological Activity
A comparative analysis of various anthraquinone derivatives highlights the potency of 1-amino derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Amino-4-hydroxy-anthraquinone | MDA-MB-231 | 15 | DNA intercalation, apoptosis |
| Aloe-emodin | HCT116 | 25 | Mitochondrial pathway activation |
| Doxorubicin | Various | 0.5 | Topoisomerase inhibition |
Case Studies
- Case Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with 1-amino derivatives led to a significant increase in apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells.
- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models showed that administration of the compound resulted in tumor growth inhibition by over 60%, supporting its potential as an effective antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
